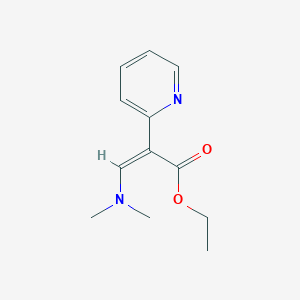![molecular formula C15H15N5O3 B2636111 3-(3,4-Dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one CAS No. 872594-43-9](/img/structure/B2636111.png)
3-(3,4-Dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one
Vue d'ensemble
Description
3-(3,4-Dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one, also known as DPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPTP belongs to the class of triazolopyrimidine derivatives and has been synthesized using various methods.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions :
- Hassneen and Abdallah (2003) detailed the synthesis of pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, highlighting the chemical processes involved in creating these compounds (Hassneen & Abdallah, 2003).
- Farghaly (2008) examined the synthesis and reactions of 3-[3-(dimethylamino)propenoyl]-1,7-diphenyl [1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one, providing insights into the chemical behaviors of these compounds (Farghaly, 2008).
Antibacterial Properties :
- A study by Prakash et al. (2004) synthesized 3-aryl/hetryl-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidines and tested their antibacterial activity. Notably, compounds showed substantial antibacterial activity against various strains, including Bacillus subtilis and Escherichia coli (Prakash et al., 2004).
Applications in Antimicrobial Agents :
- Sarhan et al. (2021) designed and synthesized novel pyrido[2,3-d]pyrimidine systems, which revealed high antimicrobial efficacy against different bacterial strains (Sarhan et al., 2021).
- Gomha et al. (2018) utilized specific derivatives in the synthesis of [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, evaluating their antimicrobial activities. Some derivatives exhibited mild activities (Gomha et al., 2018).
Crystal Structure and Kinase Inhibition :
- Guillon et al. (2013) analyzed the crystal structure of N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, a compound designed as an inhibitor of CLK1 and DYRK1A kinases. This study provided a deeper understanding of its biological mechanism of action (Guillon et al., 2013).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to inhibit enzymes like Acetylcholinesterase (AchE) and Cyclin-Dependent Kinase 2 (CDK2) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . CDK2 is a key regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound might interact with its targets by binding to their active sites, thereby inhibiting their function. For instance, if AchE is a target, the compound could prevent it from hydrolyzing acetylcholine, affecting normal nerve pulse transmission .
Biochemical Pathways
The inhibition of AchE could lead to an accumulation of acetylcholine at nerve synapses, affecting various neurological pathways . If CDK2 is a target, the compound could disrupt cell cycle progression, affecting pathways related to cell growth and division .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Its degree of lipophilicity, for example, could allow it to diffuse easily into cells .
Result of Action
The inhibition of target enzymes could lead to various cellular effects. For instance, inhibiting AchE could lead to behavioral changes and movement impairment . Inhibiting CDK2 could lead to cell cycle arrest and apoptosis in cancer cells .
Analyse Biochimique
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins .
Molecular Mechanism
The molecular mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one is not well-defined. It is likely to involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been reported. Therefore, information on threshold effects, toxicity, or adverse effects at high doses is currently unavailable .
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-4-7-19-9-16-14-13(15(19)21)17-18-20(14)10-5-6-11(22-2)12(8-10)23-3/h4-6,8-9H,1,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWBYYKCFRGGAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC=C)N=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325941 | |
| Record name | 3-(3,4-dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815958 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
872594-43-9 | |
| Record name | 3-(3,4-dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2636028.png)
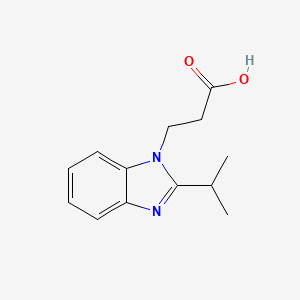
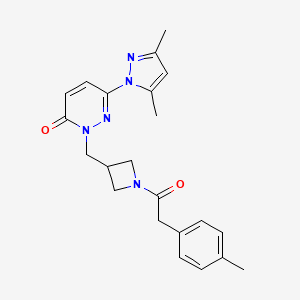


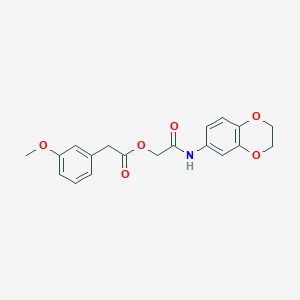

![Ethyl 3-(3-chlorophenyl)-5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2636040.png)
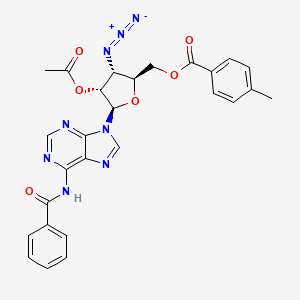
![2-(trifluoromethyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2636042.png)

